Product packaging for H-Val-Gly-Ser-Glu-Ala-Phe-NH2(Cat. No.:CAS No. 132917-48-7)

H-Val-Gly-Ser-Glu-Ala-Phe-NH2

Cat. No.: B589945
CAS No.: 132917-48-7
M. Wt: 607.665
InChI Key: FXRSCINLDDDAMW-HKUUKSEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Short Peptide Sequences in Biomolecular Research

Short peptide sequences, typically comprising 2 to 50 amino acids, are of immense interest to the scientific community. nih.gov They offer a unique combination of properties, bridging the gap between small molecule drugs and large protein biologics. nih.gov Their high specificity and affinity for biological targets can lead to fewer off-target effects compared to small molecules. iscientific.orgexplorationpub.com Furthermore, their synthesis is often more cost-effective and environmentally friendly than the production of large, complex proteins. ukrbiochemjournal.org

The biological activity of many proteins is often mediated by short-chain fragments, and in some cases, the activity of these short peptides can significantly surpass that of the precursor protein. ukrbiochemjournal.org This has led to their exploration as promising candidates for pharmacotherapy, cell culture applications, and as drug delivery vehicles. explorationpub.comukrbiochemjournal.org Researchers are increasingly using bioinformatics and in silico methods to rapidly discover and predict the bioactivity of novel peptide sequences. nih.gov

Rationale for Comprehensive Investigation of H-Val-Gly-Ser-Glu-Ala-Phe-NH2

The specific sequence this compound, a C-terminally amidated heptapeptide, presents a compelling subject for detailed scientific inquiry. While direct research on this exact sequence is not extensively documented in publicly available literature, its composition of common, biologically relevant amino acids suggests a potential for bioactivity. The rationale for its investigation is rooted in the established principles of peptide science, where the specific sequence and modification (in this case, C-terminal amidation) are key determinants of function. The presence of both hydrophobic (Val, Ala, Phe) and hydrophilic/charged (Ser, Glu) residues suggests it may possess amphipathic properties, which are often crucial for interactions with cell membranes or receptor binding pockets.

Overview of Current Academic Paradigms in Peptide Science

The field of peptide science is currently experiencing a renaissance, driven by technological advancements and a deeper understanding of their therapeutic potential. univie.ac.at Key trends include:

Peptide Library Screening: High-throughput techniques like phage display and combinatorial chemistry have revolutionized the discovery of new peptide candidates by allowing researchers to screen vast libraries for specific biological activities. iscientific.org

Chemical Modifications: To enhance stability and bioavailability, scientists employ various chemical modifications such as cyclization, the use of D-amino acids, and the incorporation of non-natural amino acids. iscientific.orgnih.gov

Advanced Drug Delivery Systems: Innovative delivery methods, including conjugation to carrier molecules and encapsulation in nanoparticles, are being developed to improve the therapeutic efficacy of peptides. iscientific.orgnih.gov

Computational and In Silico Design: The use of computational tools and machine learning algorithms is becoming increasingly prevalent for the rational design of novel peptides with desired properties, accelerating the discovery process. acs.orgfrontiersin.org

Scope and Objectives of the Detailed Research Analysis

This analysis aims to provide a thorough, scientifically grounded overview of the chemical compound this compound. The primary objectives are:

To detail the fundamental chemical and physical properties of the peptide.

To discuss the established methods for its synthesis and purification.

To explore its potential, albeit currently undocumented, biological and physiological roles based on the properties of its constituent amino acids.

To identify and outline potential avenues for future research.

This article will adhere strictly to these objectives, presenting factual information based on established scientific principles and available data for similar peptide structures.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C31H48N8O10
Molecular Weight 692.76 g/mol
Amino Acid Sequence Val-Gly-Ser-Glu-Ala-Phe
C-Terminus Amide (-NH2)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41N7O9 B589945 H-Val-Gly-Ser-Glu-Ala-Phe-NH2 CAS No. 132917-48-7

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N7O9/c1-14(2)22(28)27(43)30-12-20(36)32-19(13-35)26(42)33-17(9-10-21(37)38)25(41)31-15(3)24(40)34-18(23(29)39)11-16-7-5-4-6-8-16/h4-8,14-15,17-19,22,35H,9-13,28H2,1-3H3,(H2,29,39)(H,30,43)(H,31,41)(H,32,36)(H,33,42)(H,34,40)(H,37,38)/t15-,17-,18-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRSCINLDDDAMW-HKUUKSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of H Val Gly Ser Glu Ala Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is the most common and efficient method for synthesizing peptides like H-Val-Gly-Ser-Glu-Ala-Phe-NH2. creative-peptides.comlifetein.com This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble solid support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing. lifetein.comrsc.orgcore.ac.uk

Fmoc-Based SPPS Protocols and Optimization

The most widely used strategy for SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) based approach. lifetein.comamericanpeptidesociety.org This method utilizes the base-labile Fmoc group to protect the α-amino group of the amino acids. lifetein.comiris-biotech.de The side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (tBu) or trityl (Trt).

Protocol Outline:

Resin Selection and Loading: The synthesis begins by attaching the C-terminal amino acid, Phenylalanine (Phe), to a suitable solid support, typically a Rink Amide resin, to yield the final peptide amide. uci.edubiotage.com

Sequential Amino Acid Coupling: The peptide chain is elongated from the C-terminus to the N-terminus. lifetein.com Each Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

Fmoc-Deprotection: After each coupling step, the Fmoc group is removed from the newly added amino acid using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), to expose the α-amino group for the next coupling reaction. lifetein.comuci.edu

Washing: Between each coupling and deprotection step, the resin is thoroughly washed to remove excess reagents and byproducts. iris-biotech.de

Optimization:

Difficult Couplings: For sterically hindered amino acids like Valine, optimization techniques such as double coupling (repeating the coupling step) or using more efficient coupling reagents may be necessary to ensure complete reaction. nih.gov

Side-Chain Protection: The side chains of Serine and Glutamic acid require protection to prevent unwanted side reactions. Serine is typically protected with a tert-butyl (tBu) ether, while the gamma-carboxyl group of Glutamic acid is protected as a tBu ester. These protecting groups are stable to the basic conditions of Fmoc deprotection but are readily removed during the final acid cleavage step.

Boc-Based SPPS Protocols and Strategic Considerations

An alternative to the Fmoc strategy is the Boc (tert-butyloxycarbonyl) based protocol. americanpeptidesociety.org This method employs the acid-labile Boc group for α-amino protection. americanpeptidesociety.orgpeptide.com

Strategic Considerations:

Orthogonality: The Boc/Bzl strategy is less orthogonal compared to the Fmoc/tBu strategy because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acid, albeit at different strengths. iris-biotech.de

Deprotection Conditions: The repetitive use of a moderately strong acid like trifluoroacetic acid (TFA) to remove the Boc group can lead to gradual degradation of the peptide-resin linkage, especially with acid-sensitive resins. peptide.compeptide.com

Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS often requires very strong and hazardous acids like hydrofluoric acid (HF). iris-biotech.depeptide.com

Aggregation: For hydrophobic sequences prone to aggregation, Boc chemistry can sometimes offer an advantage as the protonation of the N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.com

While Fmoc-SPPS is generally preferred for its milder conditions, Boc-SPPS remains a viable option in specific scenarios. americanpeptidesociety.orgiris-biotech.de

Interactive Table: Comparison of Fmoc and Boc SPPS Strategies
FeatureFmoc-Based SPPSBoc-Based SPPS
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Deprotection Reagent 20% Piperidine in DMFTrifluoroacetic Acid (TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Final Cleavage TFA-based cocktailStrong acids (e.g., HF)
Advantages Milder conditions, automation friendly, orthogonalCan be advantageous for hydrophobic sequences
Disadvantages Potential for side reactions with base-sensitive sequencesHarsh deprotection/cleavage conditions, less orthogonal

Selection and Functionalization of Solid Supports (e.g., Rink Amide Resin)

The choice of solid support is critical as it determines the C-terminal functionality of the synthesized peptide. uci.edubiotage.com For the synthesis of this compound, a C-terminal amide, the Rink Amide resin is the most common choice. uci.eduappliedpolytech.comamerigoscientific.com

Rink Amide Resin: This resin has an acid-labile linker that allows for the cleavage of the peptide under moderately acidic conditions, typically with a high concentration of TFA, to yield the peptide amide. biotage.comamerigoscientific.comrapp-polymere.com The loading of the first amino acid onto the Rink Amide resin is a straightforward amide bond formation, similar to the subsequent peptide couplings. biotage.com

Functionalization: The resin, typically composed of polystyrene beads, is functionalized with the Rink Amide linker. core.ac.ukamerigoscientific.com This linker is designed to be stable throughout the synthesis cycles but cleavable at the end to release the desired peptide amide. lsu.edunih.gov

Cleavage and Side-Chain Deprotection Strategies (e.g., TFA-mediated)

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. lsu.eduthermofisher.com

TFA-Mediated Cleavage: For peptides synthesized on Rink Amide resin using the Fmoc strategy, this is typically achieved by treating the peptide-resin with a cleavage cocktail containing a high percentage of trifluoroacetic acid (TFA). rapp-polymere.comthermofisher.compeptide.com A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

Scavengers: Scavengers like TIS and water are crucial components of the cleavage cocktail. They act to "scavenge" or trap the reactive carbocations generated during the removal of the tBu and other protecting groups, thus preventing them from re-attaching to sensitive amino acid residues like tryptophan or methionine. thermofisher.comsigmaaldrich.com

Procedure: The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether, then collected by centrifugation, and finally purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). In some protocols, a two-step cleavage process is employed to optimize results. acs.org Novel cleavage methods using dilute HCl in fluoro alcohols have also been developed as an alternative to TFA. acs.orgnih.gov

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method where reactions are carried out in a homogenous solution. nih.govformulationbio.com Unlike SPPS, the growing peptide chain is not attached to an insoluble support. americanpeptidesociety.org

Methodology: LPPS involves the sequential coupling of amino acids in solution. formulationbio.com After each step, the intermediate peptide must be isolated and purified, often through techniques like extraction or chromatography, before the next amino acid can be added. formulationbio.comamericanpeptidesociety.org This can be a time-consuming and laborious process. core.ac.uk

Scalability and Purity: LPPS is often considered for the large-scale synthesis of shorter peptides (di- or tripeptides) where high purity is critical. formulationbio.comamericanpeptidesociety.org Because intermediates can be purified at each stage, the final product can potentially have lower levels of impurities compared to SPPS where purification only occurs at the end. bachem.com

Challenges: A significant challenge in LPPS is the potential for poor solubility of larger intermediate peptide fragments. bachem.com Furthermore, LPPS is generally less amenable to automation and can be more complex to execute than SPPS. americanpeptidesociety.org For a hexapeptide like this compound, SPPS is typically the more practical and efficient method. However, LPPS might be considered if very large quantities are required or for the synthesis of specific fragments of the peptide. creative-peptides.comamericanpeptidesociety.org Modern LPPS techniques sometimes utilize soluble tags to simplify purification, combining some of the advantages of both solid-phase and solution-phase methods. nih.govbachem.com

Chemoenzymatic Synthesis Methodologies for Peptide Ligations

Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. This approach is particularly advantageous for the ligation, or joining, of peptide fragments. Enzymes such as papain and subtilisin variants have been instrumental in forming peptide bonds under mild, aqueous conditions, which helps to minimize side reactions and preserve the integrity of sensitive amino acid side chains. ru.nlnih.gov

For the synthesis of a peptide like this compound, a convergent strategy is often employed. This involves the synthesis of smaller peptide fragments which are then joined together. For instance, a fragment such as Z-Gly-ODmap could be enzymatically ligated to H-Phe-NH2. ru.nl Papain-catalyzed reactions have demonstrated high yields, sometimes exceeding 97%, for the formation of dipeptides. nih.gov The choice of enzyme and reaction conditions, including the use of specific activating esters like benzyl (B1604629) or dimethylaminophenyl esters, is critical for optimizing the synthesis-to-hydrolysis ratio and maximizing the yield of the desired ligation product. ru.nlnih.gov

Enzymatic ligases, such as sortase A and the more recently developed omniligase-1, offer powerful tools for peptide ligation. uva.nl Sortase A, for example, recognizes a specific C-terminal sorting signal (LPXTG) and catalyzes its ligation to an N-terminal glycine (B1666218) residue. uva.nl While this introduces a specific sequence requirement, engineered ligases with broader substrate scopes are expanding the utility of these methods. uva.nl These enzymatic approaches are advantageous as they are performed with unprotected peptide segments in aqueous buffers, avoiding the need for complex protection and deprotection schemes common in purely chemical synthesis. nih.gov

Purification and Homogeneity Assessment

Following synthesis, the crude peptide product is a heterogeneous mixture containing the target peptide, unreacted starting materials, and byproducts from side reactions. Therefore, a multi-step purification and analysis process is essential to isolate the desired peptide and verify its purity and identity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. scispace.comlcms.cz This method separates peptides based on their hydrophobicity. nih.gov The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used to elute the peptides. usp.orggoogle.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations.

The choice of mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, can significantly impact the separation by influencing the ionization state of the peptide and improving peak shape. lcms.cz For a peptide like this compound, a two-step RP-HPLC process, potentially using different pH conditions in each step (e.g., an acidic pH followed by a basic pH), can be employed to remove different types of impurities and achieve very high purity, often in the range of 96-99%. google.com The collected fractions containing the pure peptide are then typically lyophilized to obtain a dry, stable powder.

Table 1: HPLC Parameters for Peptide Purification

Parameter Typical Setting Purpose
Column Reversed-Phase C18, C8 Separation based on hydrophobicity
Mobile Phase A Water with 0.1% TFA or Formic Acid Aqueous component of the gradient
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid Organic component for elution
Gradient Linear increase in %B over time To elute peptides with varying hydrophobicity
Flow Rate Analytical: ~1 mL/min; Preparative: Varies To control retention time and separation efficiency
Detection UV absorbance at 214 nm and 280 nm Detection of peptide bonds and aromatic residues

Mass Spectrometry for Purity and Sequence Integrity Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of synthetic peptides. usp.org Electrospray ionization (ESI) is commonly coupled with MS to analyze peptides. This technique provides a highly accurate measurement of the molecular weight of the peptide, which can be compared to its theoretical mass. For this compound, the theoretical monoisotopic mass is 822.38718182 Da. nih.gov An experimental mass that matches this theoretical value confirms the correct elemental composition. usp.org

Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. usp.orgresolvemass.ca In this method, the peptide ion is isolated and fragmented, typically at the peptide bonds. The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence. resolvemass.caeastport.cz This provides definitive confirmation that the amino acids are in the correct order and that no unintended modifications or deletions have occurred during synthesis. usp.org

Amino acid analysis (AAA) is a classic and highly accurate method used to determine the amino acid composition of a peptide. nih.gov The peptide is first hydrolyzed into its constituent amino acids, typically using 6 M HCl at high temperature. nih.gov The resulting amino acid mixture is then separated, derivatized (e.g., with phenylisothiocyanate or AccQ-Tag™), and quantified, often by HPLC or ion-exchange chromatography. nih.govbiosynth.comresearchgate.net

The relative ratios of the amino acids are then calculated and compared to the theoretical composition of this compound (one residue each of Val, Gly, Ser, Glu, Ala, and Phe). This analysis confirms that the correct amino acids are present in the correct proportions. nih.gov It is particularly useful for quantifying the peptide content and can complement MS data, for instance, in distinguishing between isomeric amino acids like leucine (B10760876) and isoleucine if they were present. usp.org

Post-Synthetic Modifications and Chemical Derivatization Strategies

Once the pure peptide is obtained, it can be chemically modified to introduce specific functionalities, labels, or to alter its properties. These modifications are crucial for using the peptide as a tool in biological studies.

The N-terminal α-amino group and the side chains of certain amino acids (like the ε-amino group of lysine (B10760008) or the carboxyl group of glutamic acid) are common sites for chemical modification. mdpi.com

N-Terminal Acylation: The N-terminus of this compound can be selectively acylated to introduce various groups. Acetylation (adding an acetyl group) is a common modification that can increase the stability of peptides against degradation by aminopeptidases. unicam.it This is often achieved by reacting the peptide with acetic anhydride. pnas.org Other acyl groups can also be introduced to modulate the peptide's properties.

Labeling: For detection and visualization in biological assays, the peptide can be labeled with fluorescent tags or biotin. N-hydroxysuccinimide (NHS) esters of these labels are commonly used to react with the N-terminal amine under mild conditions. mdpi.com Reductive amination using an aldehyde derivative (e.g., benzaldehyde) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is another highly selective method for N-terminal functionalization that preserves the positive charge of the amine, which can be important for biological activity. mdpi.comnih.gov

Side-Chain Functionalization: The side chain of the glutamic acid residue in this compound contains a carboxylic acid that can be targeted for modification. For example, it can be coupled to an amine-containing molecule using carbodiimide (B86325) chemistry (e.g., with EDC/NHS) to form an amide bond. This allows for the attachment of various probes or linkers at a specific internal position within the peptide sequence.

Table 2: Common Functionalization Reagents

Reagent Target Functional Group Resulting Modification
Acetic Anhydride N-terminal α-amine N-acetylation
Fluorescein-NHS ester N-terminal α-amine Fluorescein labeling
Biotin-NHS ester N-terminal α-amine Biotinylation
Benzaldehyde + NaBH₃CN N-terminal α-amine Reductive alkylation (benzylation)
EDC/NHS + R-NH₂ Glutamic acid side-chain carboxyl Amide bond formation with R-group

Introduction of Non-Canonical Amino Acids and Peptide Mimetics

The introduction of non-canonical amino acids (ncAAs) and peptide mimetics into the this compound sequence can be systematically achieved through solid-phase peptide synthesis (SPPS). This powerful technique allows for the stepwise addition of both natural and unnatural building blocks to a growing peptide chain anchored to a solid support. researchgate.netlsu.edu The choice of ncAA or mimetic is dictated by the desired outcome, whether it be to probe structure-activity relationships, improve pharmacokinetic properties, or create novel biological functions. nih.govresearchgate.net

The substitution of one or more of the canonical amino acids in the this compound sequence with ncAAs can profoundly alter its properties. Common strategies include the use of D-amino acids, N-alkylated amino acids, and amino acids with modified side chains.

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer is a well-established method to increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. csic.esunc.edu For instance, substituting L-Ala or L-Phe with their D-counterparts could significantly prolong the in vivo half-life of the peptide. This modification is readily achievable in SPPS by using the corresponding Fmoc-protected D-amino acid.

N-Alkylated Amino Acids: The introduction of an alkyl group, typically a methyl group, onto the amide nitrogen of the peptide backbone can restrict conformational flexibility and enhance proteolytic stability. nih.gov N-methylation of a specific residue, such as Gly or Ala, can be accomplished during SPPS using specialized building blocks or on-resin modification techniques.

Side-Chain Modifications: A vast array of ncAAs with modified side chains can be incorporated to introduce novel functionalities. nih.gov For example, replacing Phe with a halogenated derivative like 4-fluoro-L-phenylalanine (Phe(4-F)) could influence binding affinity through altered electronic properties. Similarly, incorporating homo-amino acids, such as homoglutamic acid (hGlu), can probe the spatial requirements of receptor binding pockets.

The following table outlines potential non-canonical amino acid substitutions in the this compound sequence and the rationale for their inclusion, based on general principles of peptide chemistry.

Position of SubstitutionCanonical ResidueNon-Canonical Amino Acid (ncAA)Rationale for Incorporation
1ValD-Valine (D-Val)Enhance proteolytic stability at the N-terminus.
3SerO-Methyl-Serine (Ser(Me))Block potential phosphorylation site and alter hydrogen bonding capacity.
5AlaN-Methyl-Alanine (N-Me-Ala)Introduce localized conformational constraint and increase enzymatic resistance.
6Phe4-Fluoro-L-phenylalanine (Phe(4-F))Modulate aromatic interactions and potentially enhance binding affinity.
6Pheβ-Homophenylalanine (β-hPhe)Alter backbone conformation and probe receptor binding pocket depth.

Peptide mimetics are compounds that mimic the essential structural features of a peptide but with significant alterations to the backbone or side chains, often resulting in improved stability and oral bioavailability. diva-portal.org The incorporation of peptidomimetic building blocks into the this compound sequence can be a powerful strategy to develop more drug-like analogues.

Reduced Amide Bonds: Replacing a labile amide bond (-CO-NH-) with a more stable isostere, such as a reduced amide bond (-CH2-NH-), can prevent cleavage by peptidases. This modification can be introduced between specific residues during synthesis.

Azapeptides: The replacement of the α-carbon of an amino acid with a nitrogen atom results in an aza-amino acid. Azapeptides often exhibit unique conformational properties and increased resistance to proteolysis. diva-portal.org For example, substituting Gly with azaglycine (azaGly) would introduce a significant change in the backbone structure.

β-Amino Acids: The incorporation of β-amino acids, which have an additional carbon atom in their backbone, leads to β-peptides or mixed α/β-peptides. These analogues can adopt stable secondary structures, such as helices and turns, and are generally resistant to degradation by common proteases. nih.gov

The table below provides hypothetical examples of peptide mimetic incorporation into the this compound sequence.

Position of ModificationType of MimeticSpecific ModificationRationale for Incorporation
Between Gly2 and Ser3Reduced Amide Bond-[CH2-NH]-Enhance stability against peptidases that recognize the Gly-Ser bond.
At position 2AzapeptideAzaglycine (azaGly)Alter backbone conformation and increase proteolytic resistance.
At position 5β-Amino Acidβ-Alanine (β-Ala)Induce novel secondary structures and improve metabolic stability.

The synthesis of these derivatized peptides would follow established SPPS protocols, utilizing commercially available or custom-synthesized protected non-canonical amino acid and peptidomimetic building blocks. researchgate.net Following assembly on the solid support, the peptide is cleaved from the resin and deprotected, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). Purification of the crude peptide is then achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

While the specific biological effects of these modifications on this compound would require empirical investigation, the synthetic methodologies to create such analogues are well within the capabilities of modern peptide chemistry. These approaches offer a systematic way to explore the chemical space around this peptide sequence, with the goal of developing derivatives with improved therapeutic potential.

Conformational Analysis and Biophysical Characterization

Spectroscopic Probes for Peptide Conformation

No published studies were identified that report the 1D or 2D NMR spectra (e.g., COSY, TOCSY, NOESY) for H-Val-Gly-Ser-Glu-Ala-Phe-NH2. Consequently, the following analyses, which are dependent on this primary data, cannot be performed:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Solvent Effects on Peptide Conformation and Dynamics:Studies examining the conformational changes of this compound in different solvent environments have not been found. Such studies are crucial for understanding the peptide's flexibility and interaction with various media.

There are no available CD spectra for this compound in the scientific literature. CD spectroscopy is a primary method for estimating the percentage of different secondary structures in a peptide. Without this data, a quantitative analysis of its conformational composition remains undetermined.

Fluorescence Spectroscopy for Local Environment Probing

The intrinsic fluorescence of the phenylalanine (Phe) residue in this compound serves as a powerful probe for investigating the local environment and conformational changes of the peptide. Phenylalanine, an aromatic amino acid, exhibits fluorescence that is sensitive to the polarity of its surroundings. nih.govacs.org

When the peptide is in an aqueous solution, the Phe residue is solvent-exposed, resulting in a characteristic fluorescence emission spectrum. Typically, for a peptide like this in a polar environment, the emission maximum is observed around 282 nm when excited at approximately 257 nm. However, upon self-assembly or interaction with other molecules, the local environment of the Phe residue can become more nonpolar. This change would be indicated by a shift in the emission maximum to a shorter wavelength (a blueshift) and an increase in fluorescence quantum yield.

Table 1: Illustrative Fluorescence Emission Data for this compound in Different Environments

Environment Excitation Wavelength (nm) Emission Maximum (nm) Quantum Yield
Aqueous Buffer (pH 7.4) 257 282 0.02
In a Nonpolar Solvent 257 275 0.04
Aggregated State 257 278 0.03

Note: This data is representative and based on typical values for phenylalanine in similar peptide structures.

These fluorescence characteristics allow for the monitoring of processes such as peptide folding, binding to biological targets, and aggregation, by observing changes in the emission spectrum of the intrinsic Phe probe. researchgate.net

Advanced Structural Characterization Techniques

X-ray Crystallography for Co-crystal Structure Determination

To obtain a high-resolution, three-dimensional structure of this compound, particularly when interacting with a target protein, X-ray crystallography of a co-crystal is the gold standard. This technique requires the formation of a well-ordered crystal lattice of the peptide in complex with its binding partner. The diffraction of X-rays by this crystal provides the data needed to calculate the electron density map and, subsequently, the atomic coordinates of the peptide and its interacting partner.

For a hexapeptide like this compound, obtaining crystals can be challenging due to its flexibility. However, if a co-crystal with a larger protein is formed, the protein can provide the necessary lattice contacts to facilitate crystallization. The resulting structure would reveal the precise conformation of the peptide when bound, including the orientation of its side chains and the specific intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the target protein.

Table 2: Hypothetical Crystallographic Data for a Co-crystal of this compound with a Target Protein

Parameter Value
PDB ID (Not available)
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50.2, b=75.6, c=90.1
Resolution (Å) 2.1
R-work / R-free 0.19 / 0.23

Note: This data is illustrative and represents typical values for a peptide-protein co-crystal structure.

Such detailed structural information is invaluable for understanding the molecular basis of the peptide's biological activity and for guiding the design of more potent or selective analogs. rcsb.orgpdbj.org

Cryo-Electron Microscopy (Cryo-EM) Applications to Peptide Assemblies

For studying large, self-assembled structures of this compound, such as fibrils or nanotubes, cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique. researchgate.net Cryo-EM allows for the visualization of these assemblies in a near-native, hydrated state by flash-freezing the sample in vitreous ice. This avoids the need for crystallization, which can be difficult for large, heterogeneous assemblies. nih.gov

Table 3: Potential Cryo-EM Data for a Fibrillar Assembly of this compound

Parameter Value
EMDB ID (Not available)
Resolution (Å) 3.5
Symmetry Helical
Helical Rise (Å) 4.8
Helical Twist (°) -1.2

Note: This data is representative of what could be obtained for a self-assembling peptide fibril.

Conformational Dynamics and Flexibility Studies

Hydrogen-Deuterium Exchange (HDX) Coupled with Mass Spectrometry

Hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) is a valuable technique for probing the conformational dynamics and flexibility of this compound in solution. nih.gov This method measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the peptide is placed in a D₂O buffer.

Regions of the peptide that are highly flexible and solvent-exposed will exchange hydrogens for deuterium rapidly. Conversely, regions that are involved in stable hydrogen-bonded structures (like α-helices or β-sheets) or are otherwise protected from the solvent will exchange more slowly. By quenching the exchange reaction at various time points and analyzing the peptide fragments by mass spectrometry, a map of deuterium uptake across the peptide sequence can be generated. rapidnovor.comunige.ch

Table 4: Illustrative HDX-MS Data for this compound

Peptide Segment % Deuterium Uptake (1 min) Interpretation
Val-Gly 85% Highly flexible/exposed
Ser-Glu 60% Moderately flexible
Ala-Phe 40% More structured/less exposed

Note: This data is hypothetical and for illustrative purposes.

Comparing the HDX profile of the peptide in its free form versus when it is bound to a target can reveal the binding interface, as the regions involved in binding will typically show reduced deuterium uptake due to protection from the solvent. kcl.ac.uk

Self-Assembly and Aggregation Phenomena of Peptide Sequences

The sequence of this compound, containing both hydrophobic (Val, Ala, Phe) and hydrophilic (Ser, Glu) residues, suggests that it is an amphiphilic peptide with the potential to self-assemble into ordered nanostructures. nih.govovid.com The driving force for this self-assembly is likely the hydrophobic effect, which would cause the nonpolar residues to aggregate and minimize their contact with water, while the polar residues remain exposed to the aqueous environment.

The presence of the aromatic phenylalanine residue can further promote self-assembly through π-π stacking interactions between the phenyl rings of adjacent peptide molecules. dtu.dk The process of self-assembly can lead to the formation of various morphologies, such as nanofibers, nanotubes, or hydrogels, depending on factors like peptide concentration, pH, and ionic strength. These self-assembled structures are often characterized by the formation of β-sheets, where the peptide backbones are stabilized by intermolecular hydrogen bonds. rsc.org The aggregation of such short aromatic peptides is a key area of research in the development of novel biomaterials and in understanding disease-related amyloid fibril formation. nih.gov

Characterization of Oligomeric States and Assembly Pathways

There is currently a lack of specific research detailing the oligomeric states and assembly pathways of this compound. The process of peptide self-assembly is highly dependent on the specific amino acid sequence, as well as the surrounding environmental conditions. Peptides can self-assemble into a variety of ordered nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and π–π stacking. The propensity of a peptide to form oligomers and the specific pathways it follows to assemble into larger structures are dictated by the collective contribution of these forces, which are unique to each sequence. Without dedicated studies on this compound, any description of its oligomeric behavior would be purely speculative.

Influence of Environmental Factors on Self-Assembly Processes

Similarly, there is no specific information available regarding the influence of environmental factors on the self-assembly processes of this compound. Generally, factors such as pH, temperature, ionic strength, and the presence of organic solvents can significantly impact peptide self-assembly. researchgate.net These factors can alter the charge state of ionizable side chains (like that of Glutamic Acid in this peptide), modulate the strength of hydrophobic interactions, and affect the stability of secondary structures that are often precursors to self-assembly. For instance, changes in pH can alter the protonation state of the glutamic acid residue, which would, in turn, affect electrostatic interactions and the potential for hydrogen bonding, thereby influencing the assembly process. However, without experimental data for this specific peptide, it is not possible to provide a detailed and accurate account of how these factors modulate its self-assembly.

Computational and Theoretical Studies of H Val Gly Ser Glu Ala Phe Nh2

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, used to model the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like a hexapeptide, MD simulations are essential for exploring its vast conformational landscape—the full range of three-dimensional shapes it can adopt. acs.org These simulations can reveal dominant conformations, the transitions between them, and how the peptide's structure fluctuates in solution. tandfonline.com

The accuracy of an MD simulation is fundamentally dependent on its force field, a set of mathematical functions and parameters that describe the potential energy of the system. Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations. nih.govrsc.orgnih.gov These force fields include parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

For a specific system like a hexapeptide, it is crucial to use a well-validated force field. Parameterization involves adjusting these parameters to accurately reproduce experimental data or high-level quantum mechanical calculations for smaller, representative fragments of the peptide. rsc.org Validation studies often compare simulation results against known experimental observables, such as NMR data, to ensure the force field can reliably model the peptide's behavior. nih.gov The choice of force field and water model (e.g., TIP3P) is critical, as it can significantly influence the resulting conformational ensemble. acs.orgnih.gov

Table 1: Example of Typical Parameters for an MD Simulation of a Hexapeptide

ParameterExample Value/ChoiceRationale
Force Field AMBER ff14SB, CHARMM36mWidely used and validated for protein and peptide simulations. nih.gov
Water Model TIP3PA standard, computationally efficient model for explicit water solvation. acs.org
Simulation Time >100 nsNecessary to adequately sample the conformational space of a flexible peptide. nih.gov
Temperature 300 KApproximates physiological temperature.
Pressure 1 barStandard atmospheric pressure.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Once an MD simulation is complete, the resulting trajectory—a record of atomic positions over time—is analyzed to understand the peptide's structural behavior. Techniques such as cluster analysis are used to group similar conformations, identifying the most populated and stable structural states. tandfonline.com Analysis of dihedral angles (Phi, Psi) helps characterize the backbone conformation, revealing tendencies to form secondary structures like β-turns or random coils. tandfonline.com

For hexapeptides, which are often too short to form stable helices or sheets, β-turns are a common structural motif. tandfonline.com MD simulations can quantify the population of different turn types and the dynamics of their formation and dissolution. Understanding these conformational ensembles is critical, as the biological activity of a peptide is often linked to a specific subset of its possible structures.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While MD simulations excel at exploring conformational space, quantum chemical (QC) calculations provide a more detailed and accurate description of a molecule's electronic structure. QC methods solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and reaction energetics. arxiv.org These methods are computationally intensive and are typically used for static structures or smaller molecular systems. nih.gov

Density Functional Theory (DFT) is a popular QC method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For peptides, DFT is invaluable for studying the nature of the peptide bond itself—the covalent bond linking amino acids. whiterose.ac.uk

DFT calculations can be used to:

Analyze Hydrogen Bonding: Quantify the strength and geometry of intramolecular hydrogen bonds (e.g., between the side chain of Serine and the backbone) and intermolecular hydrogen bonds with solvent molecules. nih.govmdpi.com

Investigate Reactivity: Model chemical reactions, such as the hydrolysis of a peptide bond, by calculating the energy barriers (activation energies) of transition states. cbs.dk

Determine Charge Distribution: Calculate partial atomic charges, which are crucial for understanding electrostatic interactions and for parameterizing classical force fields.

Table 2: Illustrative DFT-Calculated Properties for a Dipeptide Fragment (e.g., Gly-Gly)

PropertyExemplary Calculated ValueSignificance
Peptide Bond Length (C-N) ~1.33 ÅIndicates partial double-bond character, leading to planarity.
Peptide Bond Vibrational Freq. ~1650-1680 cm⁻¹ (Amide I)Correlates with IR spectroscopy and is sensitive to conformation. researchgate.net
Energy of H-Bond 3-8 kcal/molQuantifies the stability provided by specific intramolecular interactions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of QC calculations that rely on first principles without using experimental data for parameterization. acs.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. nih.gov

These high-level calculations are often used to create a potential energy surface (PES) by systematically varying key dihedral angles (e.g., φ and ψ) of a peptide backbone or side chain. cdnsciencepub.com This allows for a detailed energetic map of allowed and disallowed conformations. For a hexapeptide, this would typically be done on smaller fragments (di- or tripeptides) due to the high computational cost. cdnsciencepub.comethernet.edu.et The resulting energy landscapes can then be used to validate or refine the parameters used in less computationally expensive methods like MD simulations. oup.com

Molecular Docking and Binding Site Prediction (for in vitro interaction studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein). scispace.com If H-Val-Gly-Ser-Glu-Ala-Phe-NH2 were being studied for its potential to interact with a specific protein target, docking would be a primary step in the investigation.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the peptide and the target receptor.

Sampling: Placing the peptide in various positions and orientations within the receptor's potential binding sites.

Scoring: Using a scoring function to estimate the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction. semanticscholar.org

Docking can identify key amino acid residues on both the peptide and the receptor that are critical for binding. ias.ac.in For instance, it could predict that the Phenylalanine residue of the hexapeptide fits into a hydrophobic pocket on the receptor, while the Glutamic acid forms a salt bridge with a positively charged residue. mdpi.com These predictions provide testable hypotheses for further experimental studies, such as site-directed mutagenesis.

Molecular Interactions and Recognition Mechanisms in Vitro Focus

Binding to Recombinant Proteins and Enzymes (Mechanistic In Vitro Investigations)

Enzymatic Hydrolysis and Inhibition Mechanism Studies (e.g., proteases)

The susceptibility of a peptide to enzymatic hydrolysis is determined by its amino acid sequence, which dictates its recognition and cleavage by proteases. The peptide H-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a fragment of larger peptides like Calcitonin Gene-Related Peptide (CGRP) and as such, its stability in a biological environment is a key factor in its activity. ucl.ac.ukpeptide.co.jpscribd.cominterchim.fr The absence of certain structural features, such as N-terminal disulfide bonds that are present in the full-length α-CGRP, may influence its metabolic stability.

Peptide bonds are generally susceptible to cleavage by a variety of proteases, with the specificity often determined by the amino acid residues flanking the scissile bond. The potential cleavage sites within this compound by common proteases are outlined below.

Potential Protease Cleavage Sites:

Protease Potential Cleavage Site (after residue) Rationale
Chymotrypsin Phenylalanine (Phe)Chymotrypsin preferentially cleaves at the C-terminal side of large hydrophobic residues such as Phenylalanine, Tryptophan, and Tyrosine.
Thermolysin Valine (Val), Alanine (Ala), Phenylalanine (Phe)Thermolysin cleaves at the N-terminal side of bulky and aromatic amino acid residues.
Elastase Alanine (Ala), Valine (Val)Elastase typically cleaves peptide bonds after small, neutral residues like Alanine, Glycine (B1666218), Valine, and Serine.
Glutamyl endopeptidase (V8 protease) Glutamic acid (Glu)This protease specifically cleaves at the C-terminal side of glutamic acid residues.

Interactions with Nucleic Acids (DNA/RNA) in Model Systems

Direct experimental evidence for the interaction of this compound with nucleic acids is not documented. However, the potential for such interactions can be evaluated based on the peptide's composition.

Peptide-nucleic acid interactions are typically mediated by electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The key features of this compound relevant to nucleic acid binding are:

Charge: At physiological pH, the N-terminal valine will have a positive charge, while the glutamic acid side chain will be negatively charged. This results in a neutral net charge for the peptide, which would likely preclude strong, non-specific electrostatic binding to the negatively charged phosphate (B84403) backbone of DNA and RNA.

Amino Acid Side Chains:

The aromatic ring of Phenylalanine could potentially engage in π-stacking interactions with the nucleobases of DNA or RNA.

The hydroxyl group of Serine and the amide group of the C-terminus can act as hydrogen bond donors or acceptors.

The carboxylate group of Glutamic acid could form hydrogen bonds or coordinate with metal ions that might bridge the peptide to the nucleic acid.

Given the lack of a significant net positive charge, it is unlikely that this compound would bind strongly or with high specificity to nucleic acids on its own. Any interaction would likely be weak and dependent on the specific structural context of both the peptide and the nucleic acid.

Metal Ion Coordination and Chelation Properties of the Peptide

The ability of a peptide to coordinate with metal ions is dependent on the presence of suitable donor atoms in the amino acid side chains and the peptide backbone. The potential metal-binding sites in this compound include:

The N-terminal amino group of Valine.

The side-chain carboxyl group of Glutamic acid.

The side-chain hydroxyl group of Serine.

The amide oxygen and nitrogen atoms of the peptide backbone.

The C-terminal amide group.

The glutamic acid residue, with its carboxylate side chain, is a primary site for metal ion chelation. This group, along with adjacent backbone amide groups, could form a stable chelate ring with various metal ions.

Potential Metal Ion Coordination:

Metal Ion Potential Coordinating Atoms Nature of Interaction
Ca(II), Mg(II) Carboxylate oxygen of Glu, Backbone carbonyl oxygensPrimarily electrostatic interactions.
Cu(II), Ni(II), Zn(II) N-terminal amine of Val, Carboxylate of Glu, Backbone amide nitrogens (potentially deprotonated at higher pH)Formation of more covalent coordination complexes. The aromatic ring of Phe could also be involved in cation-π interactions.

The specific coordination geometry and stability of the resulting metal-peptide complex would depend on factors such as the pH of the solution, the concentration of the metal ion, and the inherent flexibility of the peptide backbone.

Advanced Methodological Applications for Peptide Characterization

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Heterogeneity

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When applied to peptides like H-Val-Gly-Ser-Glu-Ala-Phe-NH2, IM-MS can provide insights into the peptide's conformational landscape. In an IM-MS experiment, the peptide is ionized, typically using electrospray ionization (ESI), and the resulting ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their velocity is impeded by collisions with the buffer gas. Compact, tightly folded conformations will experience fewer collisions and travel faster than extended, unfolded conformations. This difference in drift time allows for the separation of different conformational families.

The data obtained from an IM-MS analysis of this compound would be a plot of drift time versus mass-to-charge ratio (m/z). The presence of multiple signals at the same m/z but with different drift times would indicate the existence of conformational isomers. By calculating the collision cross-section (CCS) from the drift time, a quantitative measure of the ion's size and shape can be obtained. These experimental CCS values can then be compared to theoretical CCS values calculated for different computer-generated models of the peptide's structure to infer the nature of the observed conformations.

Hypothetical IM-MS Data for this compound

m/z Drift Time (ms) Collision Cross-Section (Ų) Putative Conformation
651.3 5.8 255 Compact Globular
651.3 6.5 280 Extended Linear

Single-Molecule Fluorescence Spectroscopy for Dynamic Processes

Single-Molecule Fluorescence Spectroscopy (SMFS) is a technique that allows for the observation of individual molecules, providing a window into dynamic processes that are often obscured in ensemble measurements. To study the conformational dynamics of this compound using SMFS, the peptide would first need to be labeled with a pair of fluorescent dyes, a donor and an acceptor, for Förster Resonance Energy Transfer (FRET) studies. For instance, the N-terminus could be labeled with a donor fluorophore and the C-terminal Phenylalanine side chain could be modified to incorporate an acceptor fluorophore.

The labeled peptide is then immobilized on a surface at a very low concentration, such that individual molecules can be addressed with a laser. The efficiency of FRET between the donor and acceptor dyes is highly dependent on the distance between them. By monitoring the fluorescence intensity of the donor and acceptor over time, one can directly observe the conformational fluctuations of the peptide in real-time. A high FRET efficiency would correspond to a compact conformation where the dyes are close, while a low FRET efficiency would indicate an extended conformation. The time-resolved data can be used to construct histograms of FRET efficiency, revealing the populations of different conformational states, and to determine the kinetics of transitions between these states.

Hypothetical SMFS Data for Labeled this compound

Conformational State Mean FRET Efficiency Dwell Time (ms) Transition Rate (s⁻¹)
Compact 0.85 150 6.7 (to Extended)

Atomic Force Microscopy (AFM) for Peptide Aggregate Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize the morphology of peptide aggregates on a surface at the nanoscale. Peptides, particularly those containing hydrophobic residues like Valine and Phenylalanine found in this compound, can self-assemble into a variety of aggregate structures, including amyloid fibrils, oligomers, and amorphous aggregates. To study this with AFM, a solution of the peptide would be incubated under conditions that promote aggregation (e.g., specific pH, temperature, or concentration). A small aliquot of the solution is then deposited onto a smooth substrate, such as mica, and allowed to dry.

The AFM tip is then scanned across the surface, and the deflection of the cantilever is used to generate a three-dimensional topographical image of the sample. From these images, the morphology, size, and distribution of any peptide aggregates can be determined. For example, one might observe the formation of protofibrils that eventually mature into larger fibrillar structures. The height, width, and periodicity of these structures can be measured directly from the AFM images, providing valuable information about the self-assembly process of this compound.

Hypothetical AFM Morphological Analysis of this compound Aggregates

Aggregate Type Average Height (nm) Average Width (nm) Observed Periodicity (nm)
Oligomers 2-4 10-20 N/A
Protofibrils 4-6 20-30 30-40

Microfluidics-Based Platforms for High-Throughput Peptide Analysis

Microfluidics deals with the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. Microfluidic platforms offer several advantages for peptide analysis, including high throughput, low sample consumption, and precise control over experimental conditions. For a peptide like this compound, a microfluidic device could be designed to perform a variety of analyses in a massively parallel fashion.

For example, a microfluidic chip could be fabricated with a gradient mixer to rapidly screen the effect of pH, ionic strength, or the presence of small molecules on the peptide's conformation or aggregation propensity. Each channel could be coupled to a detection method, such as fluorescence spectroscopy or light scattering, to monitor changes in the peptide's state. Another application could be in the high-throughput screening of peptide-protein interactions. The peptide could be immobilized in microchannels, and a library of proteins could be flowed over it, with binding events detected by a label-free method like surface plasmon resonance (SPR) integrated into the chip. This would allow for the rapid identification of potential binding partners for this compound.

Hypothetical High-Throughput Screening of this compound Aggregation Inhibitors using a Microfluidic Platform

Compound Screened Concentration (µM) Aggregation Inhibition (%)
Inhibitor A 10 85
Inhibitor B 10 42
Inhibitor C 10 15

H Val Gly Ser Glu Ala Phe Nh2 As a Model System in Fundamental Peptide Research

Contribution to Advancements in Peptide Synthesis Methodologies

The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, and model systems like H-Val-Gly-Ser-Glu-Ala-Phe-NH2 are instrumental in refining these techniques. The most common method for synthesizing such peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that involves assembling a peptide chain sequentially while it is attached to an insoluble resin support. luxembourg-bio.com This approach allows for the use of excess reagents to drive reactions to completion, with byproducts and unused reagents being easily washed away. luxembourg-bio.comthieme-connect.de

The synthesis of this compound serves as an excellent platform for optimizing several aspects of SPPS, particularly using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. In this strategy, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is added. The side chains of trifunctional amino acids, such as Serine (Ser) and Glutamic acid (Glu) in this peptide, require their own protecting groups (e.g., tert-butyl or tBu) to prevent unwanted side reactions during synthesis. For a C-terminal amide, as in this compound, a specific resin like Rink Amide resin is typically used, which yields the desired amide upon final cleavage with an acid like trifluoroacetic acid (TFA).

The process involves repeated cycles of deprotection and coupling. The coupling step, where the peptide bond is formed, is facilitated by activating agents. A common combination includes 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and hydroxybenzotriazole (B1436442) (HOBt), which activate the carboxyl group of the incoming amino acid for efficient bond formation. The presence of certain amino acids can present challenges; for instance, coupling subsequent amino acids after a Glycine (B1666218) residue can sometimes be difficult. The defined sequence of this compound allows researchers to systematically study and overcome such sequence-dependent synthetic problems.

Table 1: Key Stages in the SPPS of this compound

Step Description Reagents/Materials Purpose
1. Resin Preparation The C-terminal amino acid (Fmoc-Phe) is attached to a Rink Amide resin. Rink Amide Resin, Fmoc-Phe-OH, Coupling agents Anchors the peptide to the solid support and ensures a C-terminal amide.
2. Deprotection The Fmoc protecting group is removed from Phenylalanine. Piperidine (B6355638) in DMF Exposes the N-terminal amine for the next coupling reaction.
3. Coupling The next amino acid (Fmoc-Ala-OH) is activated and coupled to the free amine. Fmoc-Ala-OH, HBTU/HOBt, DIPEA Forms the peptide bond between Ala and Phe.
4. Repetition Steps 2 and 3 are repeated for each amino acid (Glu, Ser, Gly, Val) in sequence. Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH Elongates the peptide chain. Side-chain protection (tBu) prevents side reactions.
5. Cleavage & Deprotection The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. Trifluoroacetic acid (TFA), scavengers (e.g., water, TIS) Releases the final this compound peptide into solution.
6. Purification The crude peptide is purified to remove byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Obtains the peptide at a high purity for experimental use.

Role in Developing and Validating Structural Biology Techniques

Well-defined model peptides are crucial for the development and validation of high-resolution structural biology techniques. nih.gov Methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed atomic-level pictures of biomolecules, but their accuracy must be rigorously validated. nih.govnih.gov this compound, with its defined sequence and moderate size, serves as an ideal standard for such validation purposes.

In X-ray crystallography, a major challenge is accurately modeling ligands—such as peptides—that bind to larger proteins, as the electron density data for the smaller molecule can be weak. nih.govresearchgate.net By determining the crystal structure of a known, simple peptide like this compound, researchers can calibrate their methods and confirm that the interpretation of electron density maps is correct. nih.gov This validation involves checking for reasonable stereochemistry, bond lengths, and angles within the peptide model. nih.govresearchgate.net

Similarly, in NMR spectroscopy, which determines structure in solution, this peptide can be used as a reference. Techniques like Circular Dichroism (CD) and NMR can be used to study the peptide's conformation. frontiersin.org For this compound, these methods would reveal its secondary structure, which is likely a flexible or random coil conformation in aqueous solution due to the presence of Gly and Ser residues. frontiersin.org The data obtained from these experiments on a model system helps refine the protocols used for more complex and unknown proteins.

Table 2: Application of Structural Biology Techniques to this compound

Technique Purpose in Validation Information Gained about the Peptide
X-Ray Crystallography Validates methods for interpreting electron density maps of peptide ligands. nih.govresearchgate.net Provides a high-resolution solid-state structure, confirming bond lengths, angles, and crystal packing.
NMR Spectroscopy Serves as a standard for assigning chemical shifts and determining solution-state structures. frontiersin.org Reveals the peptide's average conformation in solution, intramolecular distances, and dynamics.
Circular Dichroism (CD) Calibrates the relationship between CD spectra and secondary structure content. frontiersin.org Characterizes the secondary structure (e.g., random coil, β-turn, or α-helix content) under various conditions.
Mass Spectrometry (MS) Confirms the accuracy of mass determination for peptides and their fragments. Verifies the exact molecular weight and amino acid sequence.

Insights into Peptide Folding, Misfolding, and Self-Assembly Mechanisms

The process by which a linear peptide chain folds into a functional three-dimensional structure is a fundamental question in biology. The self-assembly of peptides into larger, ordered structures is also of great interest, both for its role in neurodegenerative diseases and for its potential in creating novel biomaterials. frontiersin.orgnih.gov Short peptides containing aromatic residues, like this compound, are powerful models for studying these phenomena. frontiersin.org

The Phenylalanine (Phe) residue in the sequence is a key driver of self-assembly. researchgate.net Its aromatic ring can participate in π-π stacking interactions, which, along with hydrophobic interactions, promote the association of peptide molecules into ordered nanostructures like fibrils or sheets. nih.govsemanticscholar.org Studies on Phe and Phe-containing dipeptides have shown they can form amyloid-like fibrils, providing a simplified system to understand the more complex aggregation seen in diseases like Alzheimer's. frontiersin.org

The presence of Glycine (Gly) and Serine (Ser) residues imparts conformational flexibility to the peptide backbone. This flexibility can be crucial for allowing the peptide to adopt the specific conformations necessary for self-assembly. The interplay between the flexible regions and the aromatic-driven aggregation of the Phe residue in this compound makes it an excellent model to investigate the initial steps of peptide folding and the nucleation of aggregation.

Table 3: Factors Influencing the Folding and Self-Assembly of this compound

Factor Description Role in Folding/Assembly
π-π Stacking Interaction between the aromatic rings of Phenylalanine residues on adjacent peptide molecules. A primary driving force for self-assembly and the formation of ordered aggregates. nih.gov
Hydrophobic Interactions The tendency of nonpolar residues (Val, Ala, Phe) to be shielded from water. Contributes to the collapse of the peptide and the stability of the assembled core. frontiersin.org
Hydrogen Bonding Formation of hydrogen bonds between backbone amide and carbonyl groups, and with side chains (Ser, Glu). Stabilizes specific secondary structures (e.g., β-sheets) within the self-assembled state. nih.gov
Conformational Flexibility Freedom of rotation around the peptide backbone, enhanced by the Glycine residue. Allows the peptide to explore different conformations required to initiate and propagate assembly.
Electrostatic Interactions Repulsion or attraction between charged groups, such as the side chain of Glutamic acid (Glu). Can influence the morphology and stability of assemblies, depending on pH and ionic strength.

Utility in Benchmarking and Refining Computational Models for Peptides

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are increasingly vital for studying peptide behavior. However, the accuracy of these models depends on the quality of the underlying force fields and algorithms. Simple, well-characterized peptides like this compound are essential for benchmarking these computational tools against real-world experimental data. arxiv.org

By performing an MD simulation of this compound in a virtual water box, researchers can predict its conformational preferences, flexibility, and interactions with solvent molecules. These predictions can then be directly compared to experimental results from NMR or CD spectroscopy. Discrepancies between the simulation and experiment highlight areas where the computational model needs refinement, leading to more accurate force fields for future predictions on larger, more complex systems.

Furthermore, methods that predict biological activity or structure from sequence alone (in-silico methods) can be tested using this peptide. technologynetworks.com For example, algorithms designed to predict secondary structure or aggregation propensity can be run on the Val-Gly-Ser-Glu-Ala-Phe sequence, and the output can be compared with known experimental observations. This process of benchmarking with model systems is critical for building confidence in computational predictions, especially in fields like drug discovery where such predictions can guide experimental efforts. mdpi.com

Table 4: Benchmarking Computational Models with this compound

Computational Method Predicted Property Experimental Benchmark Purpose of Comparison
Molecular Dynamics (MD) Conformational ensemble, solvent accessible surface area, hydrogen bonding patterns. NMR structural data, CD spectra. To validate the accuracy of the force field in reproducing the peptide's structural dynamics.
Quantum Mechanics (QM) Ground state energy, electronic properties of peptide bonds. Calorimetry, spectroscopic data. To refine the parameters used for high-accuracy energy calculations of peptide fragments. arxiv.org
Structure Prediction Secondary structure (e.g., α-helix, β-sheet, coil). CD and NMR spectroscopy results. To assess the predictive power of algorithms based solely on amino acid sequence. technologynetworks.com
Docking Simulations Binding mode and affinity to a known receptor. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR). To test the scoring functions used to predict peptide-protein interactions.

Significance in Elucidating Principles of Biomolecular Recognition at the Molecular Level

Biomolecular recognition—the specific interaction between two or more molecules—is the basis for nearly all biological processes. Peptides often act as signaling molecules by binding to specific protein receptors. Studying the interaction of a simple peptide like this compound with a target molecule provides fundamental insights into the principles governing this recognition. rsc.org

The sequence of this peptide contains several features important for molecular recognition. The C-terminal Phenylalanine amide (Phe-NH2) is a motif commonly found in neuropeptides and is often crucial for stable receptor binding. The aromatic side chain of Phe is particularly important, as aromatic residues contribute significantly to the stability of protein-protein interactions through hydrophobic and π-π stacking effects. rsc.org The presence of both hydrophobic (Val, Ala, Phe) and hydrophilic/charged (Ser, Glu) residues gives the peptide an amphipathic character, which can be critical for interacting with binding pockets that often have complementary polar and nonpolar surfaces.

By systematically modifying the peptide—for example, by substituting each amino acid one by one with Alanine (an "Alanine scan")—researchers can determine the contribution of each side chain to the binding affinity. frontiersin.org Using this compound as the model system, such studies can precisely map the "hot spots" responsible for recognition, revealing the energetic importance of a specific hydrophobic contact or hydrogen bond. These fundamental insights are broadly applicable to understanding more complex biological systems and to the rational design of new therapeutic peptides.

Table 5: Role of Individual Residues in the Biomolecular Recognition of this compound

Residue Position Side Chain Property Probable Role in Recognition
Valine (Val) 1 (N-terminus) Hydrophobic, bulky May contribute to hydrophobic interactions within a binding pocket.
Glycine (Gly) 2 None (flexible) Provides conformational flexibility, allowing the peptide to adapt its shape to fit a binding site.
Serine (Ser) 3 Polar, hydrogen bonding Can act as a hydrogen bond donor or acceptor, forming specific contacts with a receptor.
Glutamic Acid (Glu) 4 Acidic, negatively charged Can form key salt bridges or hydrogen bonds with positively charged residues on a binding partner.
Alanine (Ala) 5 Small, hydrophobic Often serves as a structural spacer or can make minor hydrophobic contacts.
Phenylalanine (Phe) 6 (C-terminus) Aromatic, hydrophobic Crucial for recognition; engages in hydrophobic and π-π stacking interactions. The C-terminal amide enhances binding stability. rsc.org

Future Directions and Emerging Research Avenues

Integration of Peptide Chemistry with Materials Science for Novel Supramolecular Structures

The convergence of peptide chemistry and materials science is paving the way for a new generation of "bottom-up" functional materials. Peptides are exceptional candidates for this field due to their inherent ability to self-assemble into highly ordered nanostructures. wikipedia.org The sequence H-Val-Gly-Ser-Glu-Ala-Phe-NH2 contains both hydrophobic (Val, Ala, Phe) and hydrophilic (Ser, Glu) amino acids, a key characteristic of amphiphilic peptides that can drive self-assembly. nih.govnih.gov

Future research will focus on controlling the self-assembly process of such peptides to create bespoke supramolecular structures like nanofibers, nanotubes, and hydrogels. pnas.orgeuropean-mrs.com For instance, short aliphatic peptides have been shown to self-assemble into amyloid β-type fibers, sometimes through unexpected α-helical intermediates, a process that can be simulated and studied with designed sequences. pnas.org The resulting materials could have applications in tissue engineering, where peptide-based hydrogels can mimic the extracellular matrix, or in nanotechnology for the development of bio-organic electronics. european-mrs.comrice.edu The dynamic nature of these noncovalent assemblies also opens pathways for creating self-healing and responsive materials. wikipedia.orgbohrium.com The ultimate goal is to move towards systems-level design, where multiple peptide interactions are integrated to create materials with complex, adaptive properties. ub.edu

Development of Advanced Biosensors Incorporating Peptide Recognition Motifs

Peptides are increasingly recognized as superior recognition elements in biosensors due to their stability, low cost, high specificity, and ease of synthesis compared to traditional antibodies. mdpi.comnih.gov The specific sequence of a peptide like this compound can be engineered to act as a highly selective binding motif for a target analyte, such as a protein biomarker, a virus, or a heavy metal ion. magtech.com.cn

Emerging research in this area focuses on several key strategies:

Electrochemical Biosensors: Peptides can be immobilized on electrode surfaces to create sensitive and rapid electrochemical sensors. magtech.com.cnnih.gov The binding of a target molecule alters the electrochemical properties of the surface, generating a detectable signal. plos.org Future work will enhance the antifouling properties of these sensors, a major challenge in practical applications, by designing peptide sequences that resist non-specific protein adsorption. researchgate.net

Optical Biosensors: Peptides can be coupled with fluorescent molecules to create "turn-on" or "turn-off" sensors, where binding to a target induces a change in light emission. nih.gov

Multifunctional Peptides: Research is exploring peptides that serve multiple roles in a sensor, for example, acting as both a recognition element and a substrate for an enzyme-linked reaction, which can dramatically amplify the detection signal. nih.govmdpi.com

A systematic platform for developing such sensors involves selecting target-binding peptides from libraries (e.g., via phage display), synthesizing them with modifications for surface immobilization, and then using techniques like quartz crystal microbalance (QCM) and electrochemical impedance spectroscopy (EIS) to characterize their performance. plos.org

Exploration of Peptide Mimetic Design Principles (theoretical focus)

While peptides have great potential, their application can be limited by low bioavailability and susceptibility to enzymatic degradation in the body. nih.gov Peptidomimetics—non-peptide molecules designed to mimic the three-dimensional structure and function of a peptide—offer a solution to these challenges. The theoretical design of these mimetics is a major focus of future research. nih.govnih.gov

For a peptide like this compound, the process would involve:

Conformational Analysis: Using computational tools and spectroscopy to determine the peptide's bioactive conformation—the specific 3D shape it adopts when interacting with its biological target. nih.govacs.org

Pharmacophore Modeling: Identifying the key amino acid side chains (the pharmacophore) and their spatial arrangement that are essential for activity. nih.govacs.org

Scaffold Hopping: Designing novel, non-peptidic molecular backbones (scaffolds) that can present the identified pharmacophore groups in the correct orientation for target binding. acs.org

This rational design approach moves beyond simple trial-and-error, employing computational chemistry to create molecules with enhanced stability and therapeutic potential while retaining the high specificity of the original peptide. nih.gov

High-Throughput Screening Technologies for Peptide Libraries and Interactions

The discovery of novel bioactive peptides relies on the ability to screen vast numbers of candidates quickly and efficiently. High-throughput screening (HTS) technologies are central to this effort, enabling the rapid evaluation of large peptide libraries. polarispeptides.combeckman.es

Future directions in HTS for peptides include:

Advanced Library Generation: Creating highly diverse peptide libraries that include not only linear sequences but also modified and cyclic peptides to explore a wider chemical space. polarispeptides.comdrugtargetreview.com Macrocyclic peptides, in particular, are of great interest due to their constrained structures, which can lead to higher affinity and stability. drugtargetreview.comrsc.org

Virtual Screening: Employing computational methods, or in silico screening, to predict the binding affinity of peptides to a target protein. nih.govmdpi.com This dramatically reduces the number of candidates that need to be synthesized and tested in the lab, saving time and resources. mdpi.com

Novel Assay Development: Designing innovative screening assays, such as competitive binding fluorescence-based assays, that are fast, inexpensive, and easy to implement for screening large libraries. drugtargetreview.com

These technologies allow researchers to screen libraries containing thousands or even millions of variants of a peptide like this compound to identify sequences with optimized binding affinity, selectivity, or catalytic activity. polarispeptides.combeckman.es

Multidisciplinary Approaches to Peptide Science: Bridging Chemistry, Biophysics, and Computational Biology

The future of peptide science lies in a deeply integrated, multidisciplinary approach that breaks down the silos between traditional scientific fields. vu.nlnih.gov Solving complex challenges and unlocking the full potential of peptides like this compound requires a synergistic effort. frontiersin.org

This convergence includes:

Chemistry: Responsible for the synthesis of peptides, peptidomimetics, and peptide conjugates, as well as developing novel modification and cyclization strategies. rsc.orgwiley.com

Biophysics: Utilizes techniques like NMR spectroscopy to study the 3D structure, dynamics, and interactions of peptides, providing critical data for rational design. nih.gov

Computational Biology: Employs molecular dynamics simulations, machine learning, and AI-driven methods to predict peptide structure, model peptide-protein interactions, and screen virtual libraries. nih.govmdpi.commdpi.com Tools like AlphaFold and Rosetta are transforming our ability to predict and design peptide structures from their amino acid sequence. mdpi.com

By combining computational predictions with experimental validation, this multidisciplinary pipeline accelerates the journey from a peptide sequence concept to a functional molecule with real-world applications in medicine and materials science. frontiersin.orgmdpi.com Such collaboration is essential for advancing the field and inspiring future innovations. vu.nl

Q & A

Basic Research Questions

Q. How can the identity and purity of synthetic H-Val-Gly-Ser-Glu-Ala-Phe-NH2 be experimentally confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity by retention time and peak symmetry.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical MW: ~637.7 Da for C29H44N8O9) using MALDI-TOF or ESI-MS .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via pre-column derivatization (e.g., with ninhydrin).
    • Key Considerations : Cross-validate results with reference standards from academic suppliers, avoiding commercial-grade materials .

Q. What storage conditions optimize the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Short-term : Store lyophilized peptide at -20°C in airtight, light-protected vials with desiccants.
  • Long-term : Aliquot dissolved peptides in sterile buffers (e.g., pH 7.4 PBS) and avoid repeated freeze-thaw cycles to prevent aggregation or hydrolysis .
    • Data Note : Stability data for similar peptides (e.g., Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2) suggest <5% degradation after 6 months at -80°C .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches using orthogonal methods (e.g., NMR for structural confirmation) to rule out impurities .
  • Assay Standardization : Control variables such as buffer ionic strength, temperature, and cell-line passage number. For receptor-binding studies, use SPR (Surface Plasmon Resonance) to quantify binding kinetics .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What experimental designs are recommended to study the peptide's degradation under physiological conditions?

  • Methodological Answer :

  • Simulated Physiological Media : Incubate the peptide in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours to identify cleavage sites (e.g., protease-sensitive bonds) .
  • Accelerated Stability Testing : Use elevated temperatures (e.g., 40°C) and Arrhenius modeling to predict shelf life .
  • Enzymatic Profiling : Test stability against proteases (e.g., trypsin, chymotrypsin) to map metabolic liabilities .

Q. How can researchers validate the interaction of this compound with target proteins in cellular assays?

  • Methodological Answer :

  • Fluorescent Labeling : Conjugate the peptide with FITC or Cy5 for live-cell imaging to track localization and binding .
  • Pull-Down Assays : Use biotinylated peptide variants with streptavidin beads to isolate interacting proteins, followed by Western blot or proteomic analysis .
  • Computational Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies on the target protein .

Key Considerations for Experimental Design

  • Ethical Compliance : For studies involving human-derived samples (e.g., plasma), ensure ethical approval and document sample provenance rigorously, as highlighted in corrected analytical protocols .
  • Instrument Calibration : Regularly validate analytical equipment (e.g., HPLC column efficiency) to minimize data variability .
  • Negative Controls : Include scrambled-sequence peptides in bioactivity assays to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.